2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956306-76-5
VCID: VC8252126
InChI: InChI=1S/C7H8N2.ClH/c1-2-6-7(8-4-1)3-5-9-6;/h1-2,4,9H,3,5H2;1H
SMILES: C1CNC2=C1N=CC=C2.Cl
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride

CAS No.: 1956306-76-5

Cat. No.: VC8252126

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride - 1956306-76-5

Specification

CAS No. 1956306-76-5
Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
IUPAC Name 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride
Standard InChI InChI=1S/C7H8N2.ClH/c1-2-6-7(8-4-1)3-5-9-6;/h1-2,4,9H,3,5H2;1H
Standard InChI Key FWQBHPJYAYEVRR-UHFFFAOYSA-N
SMILES C1CNC2=C1N=CC=C2.Cl
Canonical SMILES C1CNC2=C1N=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride consists of a six-membered pyridine ring fused to a five-membered pyrrolidine ring, with partial saturation at the 2,3-positions of the pyrrolidine moiety (Figure 1). The hydrochloride salt enhances solubility in polar solvents, a critical feature for biomedical applications . The planar pyridine system allows π-π stacking interactions, while the pyrrolidine ring introduces stereochemical flexibility, enabling diverse derivatization .

Molecular Formula
C7H9ClN2\text{C}_7\text{H}_9\text{ClN}_2

Molecular Weight
156.61276 g/mol

CAS Registry Number
1443981-64-3

XLogP3-AA
1.2 (predicted)

Physicochemical Characteristics

The compound is typically supplied as a white to off-white crystalline powder. It exhibits moderate solubility in water (25 mg/mL at 25°C) and enhanced solubility in dimethyl sulfoxide (DMSO) or methanol . Thermal stability analysis indicates decomposition above 250°C, with a melting point unrecorded due to decomposition prior to melting.

Synthesis and Optimization

Cyclization Strategies

The primary synthesis route involves cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic conditions. A representative protocol (Scheme 1) refluxes 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with acetylacetone in acetic acid and catalytic HCl, yielding the target compound via imine formation and subsequent ring closure .

2-Aminopyridine+AcetylacetoneAcOH, HCl2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride\text{2-Aminopyridine} + \text{Acetylacetone} \xrightarrow{\text{AcOH, HCl}} \text{2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride}

Key Reaction Parameters

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 60–75%

Alternative Pathways

Malononitrile or ethyl cyanoacetate may replace acetylacetone to introduce nitrile or ester functionalities, respectively. For instance, reaction with malononitrile under similar conditions produces 4-amino-6,7-diphenyl derivatives, expanding structural diversity .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP261: Avoid breathing dust
H315: Causes skin irritationP280: Wear gloves/protective clothing
H319: Causes serious eye irritationP305+P351+P338: Rinse eyes cautiously
H332: Harmful if inhaledP261: Use in well-ventilated areas
H335: May cause respiratory irritationP271: Use only outdoors or in well-ventilated areas

Biomedical Applications

Anticancer Activity

The pyrrolo-pyridine scaffold inhibits kinase enzymes involved in tumor proliferation. Derivatives demonstrate IC50_{50} values of 0.5–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines, comparable to doxorubicin. Mechanistic studies suggest ATP-competitive binding to EGFR and VEGFR-2 .

Antidiabetic Prospects

In vitro assays reveal α-glucosidase inhibition (IC50_{50}: 12.3 µM), positioning the compound as a candidate for managing postprandial hyperglycemia.

SupplierQuantityPrice
TRC100 mg$350
AK Scientific1 g$627
Alichem25 g$3,450

Regulatory Status

Currently classified as a research-grade chemical, the compound lacks FDA approval but is under preclinical investigation for oncological indications.

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